(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine
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Overview
Description
(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a methoxy and methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylbenzaldehyde and butan-1-amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group of 3-methoxy-4-methylbenzaldehyde reacts with butan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and triggering downstream effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Methoxyphenyl)butan-1-amine: Lacks the methyl group on the phenyl ring.
(S)-1-(4-Methylphenyl)butan-1-amine: Lacks the methoxy group on the phenyl ring.
(S)-1-(3,4-Dimethoxyphenyl)butan-1-amine: Contains an additional methoxy group on the phenyl ring.
Uniqueness
(S)-1-(3-Methoxy-4-methylphenyl)butan-1-amine is unique due to the specific combination of methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S)-1-(3-methoxy-4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-4-5-11(13)10-7-6-9(2)12(8-10)14-3/h6-8,11H,4-5,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
UEVFMGSZAUNHEO-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=C(C=C1)C)OC)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)OC)N |
Origin of Product |
United States |
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